molecular formula C10H13BrN2 B13578734 2-(4-Bromoindolin-1-yl)ethan-1-amine

2-(4-Bromoindolin-1-yl)ethan-1-amine

Cat. No.: B13578734
M. Wt: 241.13 g/mol
InChI Key: BKBMYQOMOZVHQZ-UHFFFAOYSA-N
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Description

2-(4-bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-amine is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound features a bromine atom at the 4-position of the indole ring, which can significantly influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane . The reaction is usually carried out at room temperature to avoid over-bromination.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Solvent recycling and purification steps are also integrated to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Investigated for its potential as a bioactive molecule with antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-amine involves its interaction with various molecular targets and pathways. The bromine atom and the indole ring play crucial roles in its binding affinity and specificity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-2,3-dihydro-1H-indol-1-yl)ethan-1-amine
  • 2-(4-fluoro-2,3-dihydro-1H-indol-1-yl)ethan-1-amine
  • 2-(4-iodo-2,3-dihydro-1H-indol-1-yl)ethan-1-amine

Uniqueness

The presence of the bromine atom at the 4-position of the indole ring makes 2-(4-bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-amine unique compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electronegativity can influence the compound’s reactivity and biological activity, making it distinct in terms of its chemical and biological properties .

Properties

Molecular Formula

C10H13BrN2

Molecular Weight

241.13 g/mol

IUPAC Name

2-(4-bromo-2,3-dihydroindol-1-yl)ethanamine

InChI

InChI=1S/C10H13BrN2/c11-9-2-1-3-10-8(9)4-6-13(10)7-5-12/h1-3H,4-7,12H2

InChI Key

BKBMYQOMOZVHQZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=C1C(=CC=C2)Br)CCN

Origin of Product

United States

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